molecular formula C20H18ClFN8O3 B14948972 4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B14948972
M. Wt: 472.9 g/mol
InChI Key: WFSGSUUPXGZLMM-FSJBWODESA-N
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Description

4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring, a morpholine group, and various substituted phenyl groups

Preparation Methods

The synthesis of 4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholine group: This step often involves nucleophilic substitution reactions.

    Attachment of the substituted phenyl groups: These steps may involve various coupling reactions, such as Suzuki or Heck coupling, to introduce the desired substituents.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may bind to specific enzymes or receptors, altering their activity and thereby affecting various biological pathways. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and morpholine-containing compounds. What sets 4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine apart is its unique combination of functional groups, which may confer distinct biological or material properties. Examples of similar compounds include:

    Triazine derivatives: Compounds with similar triazine cores but different substituents.

    Morpholine-containing compounds: Compounds that feature the morpholine group but differ in other structural aspects.

This unique combination of functional groups makes it a promising candidate for various applications in science and industry.

Properties

Molecular Formula

C20H18ClFN8O3

Molecular Weight

472.9 g/mol

IUPAC Name

2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H18ClFN8O3/c21-17-6-5-16(30(31)32)11-13(17)12-23-28-19-25-18(24-15-3-1-14(22)2-4-15)26-20(27-19)29-7-9-33-10-8-29/h1-6,11-12H,7-10H2,(H2,24,25,26,27,28)/b23-12+

InChI Key

WFSGSUUPXGZLMM-FSJBWODESA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F

Origin of Product

United States

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